REACTION_CXSMILES
|
[Si]([O:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([N:21]3[CH:25]=[CH:24][N:23]=[N:22]3)[CH:16]=2)[CH2:11][CH2:10]1)(C(C)(C)C)(C)C.Cl>C(O)C>[N:21]1([C:17]2[CH:16]=[C:15]([N:12]3[CH2:11][CH2:10][CH:9]([OH:8])[CH2:14][CH2:13]3)[CH:20]=[CH:19][CH:18]=2)[CH:25]=[CH:24][N:23]=[N:22]1
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Name
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4-{[tert-butyl(dimethyl)silyl]oxy}-1-[3-(1H-1,2,3-triazol-1-yl)phenyl]piperidine
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Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1CCN(CC1)C1=CC(=CC=C1)N1N=NC=C1
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Name
|
|
Quantity
|
1030 μL
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred vigorously for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction mixture was quenched with saturated aqueous sodium hydrogencarbonate solution (30 mL)
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Type
|
ADDITION
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Details
|
charged with ethyl acetate (30 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with more ethyl acetate (2×30 mL)
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Type
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WASH
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Details
|
The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Chromatography over silica gel, eluting with hexanes/ethyl acetate
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC=C1)C=1C=C(C=CC1)N1CCC(CC1)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |